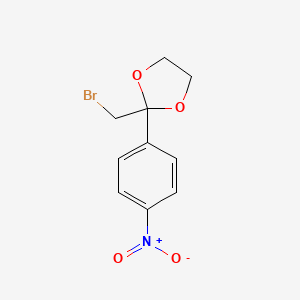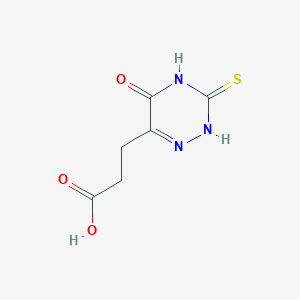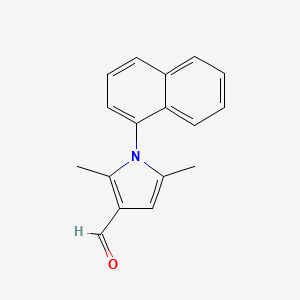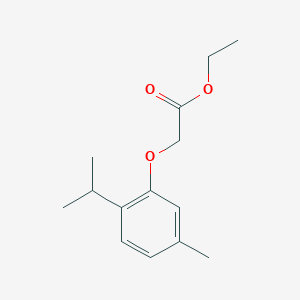
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane
Overview
Description
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is a chemical compound that is commonly used in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a dioxolane ring, a bromomethyl group, and a nitrophenyl group. This compound has gained significant attention in recent years due to its potential applications in various fields of research.
Scientific Research Applications
1. Use in Microemulsion Systems
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane has been utilized in the study of reactions within oil-in-water microemulsions. Bieniecki and Wilk (1995) examined the reaction of 2-(p-nitrophenyl)ethyl bromide with hydroxide ion in such systems, stabilized by chemodegradable cyclic acetal-type cationic surfactants, demonstrating its potential in developing preparative approaches for product separation without unfavorable processes like foaming and emulsification (Bieniecki & Wilk, 1995).
2. Role in Synthesis Processes
The compound has been implicated in various synthesis processes. Sun Xiao-qiang (2009) detailed its synthesis from intermediates via benzaldehyde condensation, illustrating its role in complex chemical syntheses (Sun Xiao-qiang, 2009).
3. Influence on Reaction Kinetics
Research by Wilk, Bieniecki, and Matuszewska (1994) explored the effect of cyclic acetal-type cationic surfactants on basic dehydrobromination reactions, highlighting the importance of this compound in understanding reaction kinetics and surfactant stability in micellar conditions (Wilk, Bieniecki, & Matuszewska, 1994).
4. Utilization in Heterocyclic Chemistry
The compound's role in the synthesis of heterocyclic systems has been a subject of study. Paradkar, Latham, and Krishnaswami (1993) investigated its reaction with hydroxylamine, leading to the formation of isoxazoles, a class of heterocyclic compounds, thus demonstrating its utility in this area of chemistry (Paradkar, Latham, & Krishnaswami, 1993).
5. Involvement in Synthesis of Intermediates
Mekonnen et al. (2009) provided insights into the synthesis of various compounds, including 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, from 2-bromomethyl-2-vinyl-1,3-dioxolane, a related compound. This emphasizes the significance of such compounds in the preparation of other important intermediates in organic synthesis (Mekonnen et al., 2009).
Properties
IUPAC Name |
2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c11-7-10(15-5-6-16-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDICUGTQILBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383852 | |
| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3418-28-8 | |
| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)



![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)




